N-[4-(4-methylpiperazin-1-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-[4-(4-METHYLPIPERAZINO)PHENYL]-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a phenyl group, and a tetraazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-METHYLPIPERAZINO)PHENYL]-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Attachment of the phenyl group: This step usually involves a nucleophilic aromatic substitution reaction.
Introduction of the tetraazole moiety: This can be done via cyclization reactions involving azides and nitriles.
Final coupling: The final step involves coupling the intermediate compounds under specific conditions, such as using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-METHYLPIPERAZINO)PHENYL]-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(4-METHYLPIPERAZINO)PHENYL]-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-METHYLPIPERAZINO)PHENYL]-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide
- 2-chloro-N-[4-(4-methylpiperazino)phenyl]benzamide
Uniqueness
N-[4-(4-METHYLPIPERAZINO)PHENYL]-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its tetraazole moiety, in particular, provides unique reactivity and binding characteristics compared to other similar compounds.
Biological Activity
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C20H30N6
- Molecular Weight : 362.50 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, particularly in the context of cancer treatment and neurological disorders.
The primary mechanism of action involves the modulation of neurotransmitter systems and inhibition of specific receptors associated with cancer cell proliferation. The compound has shown affinity for various targets, including:
- Epidermal Growth Factor Receptor (EGFR) : Inhibits EGFR activity, which plays a crucial role in the proliferation and survival of cancer cells.
- Serotonin Receptors : Modulates serotonin pathways, potentially influencing mood and anxiety disorders.
In Vitro Studies
In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines. For instance:
These results indicate that the compound exhibits potent anticancer properties.
In Vivo Studies
Animal model studies further corroborate the in vitro findings. For example:
- Mouse Xenograft Models : Administration of this compound resulted in a significant reduction in tumor size compared to control groups, suggesting effective antitumor activity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A phase I clinical trial explored the safety and efficacy of the compound in patients with advanced solid tumors. Results indicated manageable toxicity levels and preliminary signs of antitumor activity.
- Case Study 2 : A study focusing on its effects on anxiety-related behaviors in rodent models showed that the compound significantly reduced anxiety-like symptoms, indicating potential applications in treating anxiety disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Mechanism of Action | Therapeutic Use |
---|---|---|
Imatinib | EGFR inhibition | Cancer treatment |
Gefitinib | EGFR inhibition | Lung cancer treatment |
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(phenylacetamide) | EGFR and serotonin receptor modulation | Potential anticancer and anxiolytic |
This table illustrates that while there are similarities in targeting EGFR, this compound may offer additional benefits through serotonin modulation.
Properties
Molecular Formula |
C21H31N7O |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C21H31N7O/c1-26-11-13-27(14-12-26)19-7-5-18(6-8-19)23-20(29)15-21(9-3-2-4-10-21)16-28-17-22-24-25-28/h5-8,17H,2-4,9-16H2,1H3,(H,23,29) |
InChI Key |
IXPADQUXRBDNSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3(CCCCC3)CN4C=NN=N4 |
Origin of Product |
United States |
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